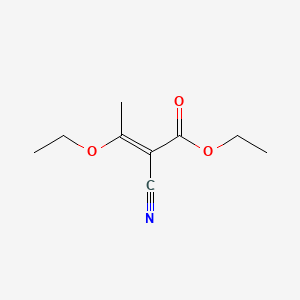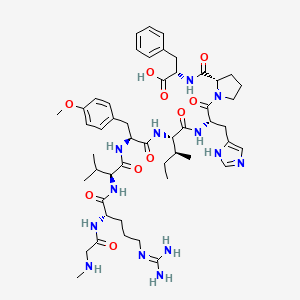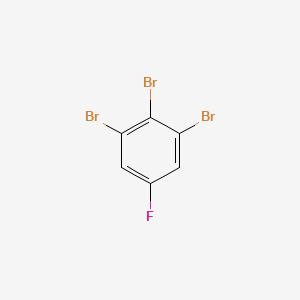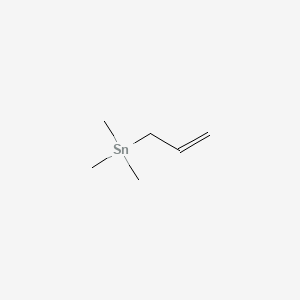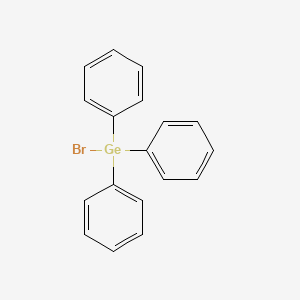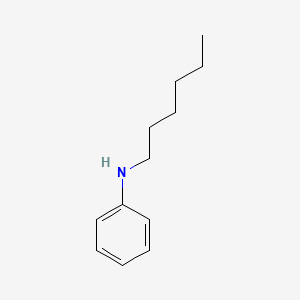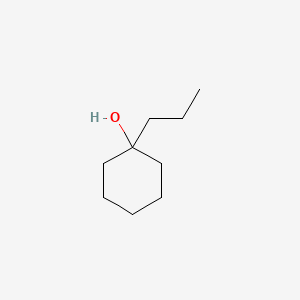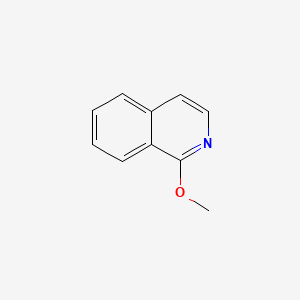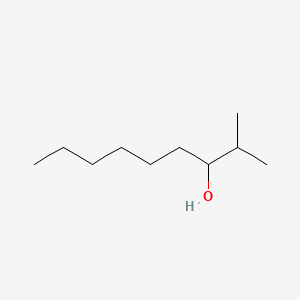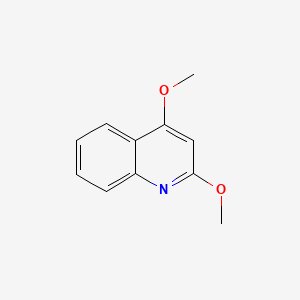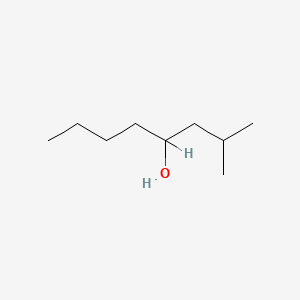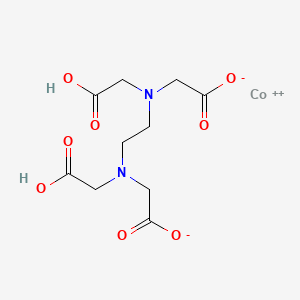
Ethylenediamine tetraacetic acid, cobalt salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine tetraacetic acid, cobalt salt is a coordination complex formed by the chelation of cobalt ions with ethylenediamine tetraacetic acid (EDTA). EDTA is a well-known chelating agent that forms stable complexes with metal ions, and its cobalt salt variant is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Reaction of Ethylenediamine with Chloroacetic Acid: Ethylenediamine is reacted with chloroacetic acid in the presence of sodium hydroxide to form EDTA. The cobalt salt is then synthesized by reacting EDTA with cobalt chloride or cobalt nitrate.
Industrial Production Methods: Commercial production of EDTA involves the reaction of ethylenediamine, chloroacetic acid, and sodium hydroxide. The cobalt salt is produced by adding cobalt chloride or cobalt nitrate to the EDTA solution.
Types of Reactions:
Chelation: EDTA forms stable complexes with cobalt ions through chelation, where the EDTA molecule wraps around the metal ion.
Oxidation and Reduction: The cobalt ion in the complex can undergo oxidation and reduction reactions, depending on the conditions.
Substitution Reactions: The cobalt ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Chelation: EDTA and cobalt chloride or cobalt nitrate.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.
Substitution Reactions: Other metal salts and appropriate solvents.
Major Products Formed:
Chelation: Cobalt-EDTA complex.
Oxidation and Reduction: Various oxidation states of cobalt.
Substitution Reactions: Other metal-EDTA complexes.
Scientific Research Applications
Chemistry: The cobalt-EDTA complex is used in analytical chemistry for the determination of metal ions through complexometric titration. Biology: It is used in biological studies to investigate metal ion transport and binding in cells. Medicine: The complex is used in medical imaging and as a contrast agent in MRI scans. Industry: It is used in the textile industry for dyeing and in water treatment processes to remove metal contaminants.
Mechanism of Action
The cobalt-EDTA complex exerts its effects through chelation, where the EDTA molecule binds to the cobalt ion, forming a stable complex. This complex can interact with biological molecules and metal ions, affecting their behavior and properties. The molecular targets and pathways involved depend on the specific application, such as metal ion transport in cells or contrast enhancement in MRI scans.
Comparison with Similar Compounds
EDTA with Other Metal Ions: EDTA forms complexes with various metal ions, such as calcium, magnesium, and zinc.
Other Chelating Agents: Compounds like DTPA (diethylenetriamine pentaacetic acid) and NTA (nitrilotriacetic acid) also form stable complexes with metal ions.
Uniqueness: The cobalt-EDTA complex is unique due to its specific interactions with cobalt ions and its applications in various fields, such as medicine and industry.
Properties
CAS No. |
24704-41-4 |
|---|---|
Molecular Formula |
C10H14CoN2O8 |
Molecular Weight |
349.16 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydron |
InChI |
InChI=1S/C10H16N2O8.Co/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 |
InChI Key |
TWJZAIVFYJWAJC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Co+2] |
Canonical SMILES |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Co+2] |
Key on ui other cas no. |
24704-41-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


